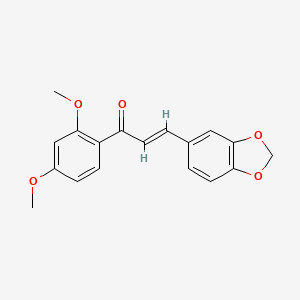

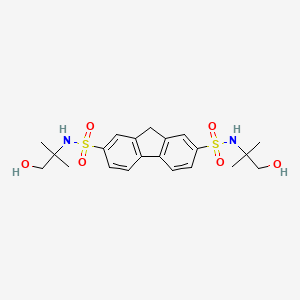

![molecular formula C22H22N6 B2666548 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 314034-41-8](/img/structure/B2666548.png)

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The binding site of the ligand on DNA gyrase B was surrounded by a grid box with the dimensions 19.16×24.74×40.56 and 1.000 Å spacing .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic methods . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学的研究の応用

Anticancer and Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, showcasing their potential as anticancer agents. Additionally, their ability to inhibit 5-lipoxygenase suggests anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Properties

Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated efficacy against Staphylococcus aureus DNA polymerase III, highlighting their potential as antimicrobial agents, especially against Gram-positive bacteria (Ali et al., 2003). Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising activities as COX-2 selective inhibitors, indicating their potential use in developing anti-inflammatory drugs (Raffa et al., 2009).

Antiviral and Antitumor Activities

Research has been conducted on pyrazolo[3,4-d]pyrimidine-selone nucleosides and related compounds for their antiviral and antitumor activities. These compounds have shown significant efficacy against viruses and tumor cells, marking them as potential candidates for antiviral and anticancer therapies (Ugarkar et al., 1984).

Synthesis and Biochemical Impacts

The synthesis and characterization of bioactive sulfonamide thiazole derivatives, incorporating the pyrazolo[3,4-d]pyrimidine moiety, have demonstrated remarkable biochemical impacts. These compounds have been explored as potential insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, highlighting their utility in agricultural sciences (Soliman et al., 2020).

作用機序

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential therapeutic applications. Similar compounds have been found to possess various pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory activities . Therefore, this compound could also be a promising candidate for drug development.

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXRLJBAEHOOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)